molecular formula C16H25NO2 B8396181 5,6-Diisobutylnicotinic acid ethyl ester

5,6-Diisobutylnicotinic acid ethyl ester

Cat. No. B8396181
M. Wt: 263.37 g/mol
InChI Key: ABZVFVBLHTVGEX-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

5,6-Di(2-methyl-propenyl)-nicotinic acid ethyl ester (52 mg, 0.3 mmol) is dissolved in THF (10 mL), Pd/C (20 mg, 10% Pd) is added and the mixture is stirred under 1 atm H2 at rt for 15 h. The catalyst is filtered off and the filtrate is evaporated to give 5,6-diisobutyl-nicotinic acid ethyl ester (52 mg) as an oil; LC-MS: tR=1.12 min, [M+1]+=264.19.
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5]1[CH:10]=[C:9]([CH:11]=[C:12]([CH3:14])[CH3:13])[C:8]([CH:15]=[C:16]([CH3:18])[CH3:17])=[N:7][CH:6]=1)[CH3:2]>C1COCC1.[Pd]>[CH2:1]([O:3][C:4](=[O:19])[C:5]1[CH:10]=[C:9]([CH2:11][CH:12]([CH3:13])[CH3:14])[C:8]([CH2:15][CH:16]([CH3:18])[CH3:17])=[N:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C=C(C)C)C=C(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under 1 atm H2 at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)CC(C)C)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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